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The table below summarizes the key efficacy and safety outcomes of Epitinib from the open-label,

multicenter, dose-expansion Phase 1b study [1].

Metric

Epitinib 120 mg QD

Epitinib 160 mg QD

Patient Population

Sample Size (FAS)

Overall Objective
Response Rate (ORR)

Intracranial ORR

Disease Control Rate
(DCR)

Median Progression-Free
Survival (PFS)

Common Adverse Events
(AEs)

Grade =3 AEs

EGFR-mutant advanced NSCLC
with brain metastases [1]

n=30 [1]

20.0% [1]

25.0% [1]

70.0% [1]

5.5 months [1]

Skin rash, diarrhea, elevated

ALT/AST [1]

36.7% of patients [1]

EGFR-mutant advanced NSCLC
with brain metastases [1]

n=42 [1]

31.0% [1]

40.9% [1]

81.0% [1]

6.9 months [1]

Skin rash, diarrhea, elevated

ALT/AST [1]

57.1% of patients [1]
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Understanding the Standard of Care Context

To interpret Epitinib's results, it's crucial to understand the established standard of care and its performance.

¢ Defining Standard Care: The standard of care comprises treatments accepted by medical experts
and widely used by clinicians. In the United States and many other countries, the National
Comprehensive Cancer Network (NCCN) Clinical Practice Guidelines are the recognized
standard for clinical direction in cancer care [2] [3]. These guidelines are developed by
multidisciplinary panels and are based on evidence from large randomized clinical trials [2].

¢ Historical Standard for This Population: At the time the Epitinib study was conducted (2015-
2019), the third-generation EGFR TKI Osimertinib had demonstrated improved efficacy in EGFR-
mutated patients with central nervous system (CNS) metastases and was becoming a standard of
care [1]. Earlier generation EGFR TKIs (e.qg., gefitinib, erlotinib) were limited by poor blood-brain
barrier penetration, and whole-brain radiation therapy offered limited survival benefit [1]. Epitinib was
specifically designed to have optimized penetration of the blood-brain barrier, addressing this unmet
need [1] [4].

Detailed Experimental Methodology of the Epitinib
Phase 1b Trial

For professionals, the key methodological details of the cited study are as follows [1]:

¢ Study Design: Open-label, multicenter, dose-expansion Phase 1b trial.
¢ Primary Objectives: To evaluate the safety, tolerability, and preliminary antitumor efficacy of
Epitinib.
¢ Patient Population: Enrolled 72 patients with EGFR-mutant, advanced NSCLC and confirmed
brain metastases. Patients were either treatment-naive or had prior EGFR TKI treatment.
e Treatment Regimen: Patients received oral Epitinib once daily at either 120 mg or 160 mg.
e Endpoints:
o Efficacy: Assessed by ORR, DCR, and PFS according to RECIST 1.1 criteria. Intracranial
efficacy was a key focus.
o Safety: Monitored through the occurrence and severity of treatment-emergent adverse events
(TEAES).
e Analysis Sets: Included both a Full Analysis Set (FAS, n=72) and a Response Evaluable Set (RES,
n=70).
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Interpretation of Epitinib's Clinical Profile

o Efficacy Insight: The 160 mg dose consistently showed better efficacy than the 120 mg dose
across all measured endpoints (ORR, DCR, PFS), leading researchers to recommend it as the phase
2 dose [1]. The intracranial ORR of 40.9% at 160 mg is a key finding, highlighting its potential activity
against brain metastases [1].

o Safety Insight: The safety profile was manageable and consistent with other EGFR TKis, with
common AEs being skin rash and diarrhea [1]. The higher rate of Grade =3 AEs in the 160 mg group
(57.1%) indicates a need for careful dose management [1].

¢ Research Context: This Phase 1b trial was designed as a dose-expansion study. Its primary goals
were to confirm safety and signal efficacy in a specific population, not to provide head-to-head
comparisons with approved treatments. Such direct comparisons would be the objective of later-
phase (e.g., Phase Ill) randomized controlled trials.

Visualizing the Clinical Development Pathway

The diagram below outlines the logical progression of early-stage clinical development for a drug like

Epitinib.
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Conclusion and Research Status

In summary, the Phase 1b data indicates that Epitinib is a promising candidate for a population with high
unmet need—EGFR-mutant NSCLC patients with brain metastases. Its designed ability to penetrate the

blood-brain barrier is its key differentiating factor.
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It is important to note that Epitinib has not been approved for commercial use and is not part of the
established standard of care guidelines like the NCCN. Its development for NSCLC with brain metastases
was intended to lead to a Phase III pivotal trial in China [4]. For the most current status of its development
and any subsequent trial results, you would need to consult later-stage clinical trial publications or regulatory

databases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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